N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(12-27-19)14-5-3-13(11-20)4-6-14/h3-10,12H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELTZXUKQFMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The cyanophenyl group is introduced via a nucleophilic substitution reaction, and the final benzamide moiety is attached through an amide coupling reaction using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and solvent choice, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a thiazole ring, a cyanophenyl group, and a dimethylsulfamoyl moiety. Its molecular formula is with a molecular weight of approximately 358.43 g/mol. The structural features contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has demonstrated that compounds similar to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exhibit promising antimicrobial properties.
- Mechanism of Action : The thiazole ring is known for its ability to interact with bacterial enzymes, disrupting their function and leading to cell death.
- Case Studies : In vitro studies have shown that derivatives of thiazole compounds possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain thiazole derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been explored extensively.
- Cell Line Studies : It has been evaluated against several cancer cell lines, including breast cancer (MCF7) and lung cancer models. Research findings suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific pathways .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of these compounds with cancer-related targets, suggesting that they may inhibit tumor growth effectively .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor.
- Target Enzymes : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and type 2 diabetes mellitus .
- Research Findings : New derivatives have been synthesized and tested for their ability to inhibit these enzymes, showing promising results that could lead to the development of new therapeutic agents .
Herbicidal Applications
Recent patents have indicated the potential use of this compound in herbicidal formulations.
- Composition Development : The compound can be part of herbicidal compositions aimed at controlling unwanted vegetation in agricultural settings .
- Mechanism : Its biochemical properties may interfere with plant growth mechanisms, providing an effective means of weed management.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Thiazole derivative + cyanophenyl compound | Formation of thiazole-benzamide |
| 2 | Sulfonation | Dimethylsulfamoyl chloride | Introduction of dimethylsulfamoyl group |
| 3 | Purification | Crystallization or chromatography | Pure product |
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The 4-cyanophenyl group on the thiazole ring distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:
Key Observations :
Variations in the Sulfamoyl/Benzamide Region
The dimethylsulfamoyl group in the target compound contrasts with other sulfonamide derivatives:
Key Observations :
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings supported by case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 4-cyanophenyl isothiocyanate with 2-aminothiazole, followed by reaction with dimethylsulfamoyl chloride. The process often requires a base such as triethylamine and is conducted in solvents like dichloromethane at room temperature. Thin-layer chromatography (TLC) is used to monitor the reaction progress.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. The following sections provide a detailed analysis of its biological effects.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown effectiveness against various pathogens:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values reported range from 6.25 µg/mL to 200 µg/mL depending on the specific bacterial strain tested .
- Fungal Strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating moderate to good inhibition .
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 6.25 - 200 | Antibacterial |
| Escherichia coli | 10 - 200 | Antibacterial |
| Pseudomonas aeruginosa | 6.25 - 12.5 | Antibacterial |
| Candida albicans | 12.5 - 100 | Antifungal |
| Aspergillus niger | 12.5 - 100 | Antifungal |
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets related to cell growth and survival pathways .
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : The thiazole ring and cyanophenyl group can interact with active sites on enzymes, inhibiting their function and leading to reduced microbial growth.
- Apoptosis Induction : In cancer cells, it may promote programmed cell death by affecting signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study published in the Asian Journal of Chemistry demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against a range of pathogens, supporting the potential use of this compound in treating infections caused by resistant strains .
- Anticancer Studies : Research published in Medicinal Chemistry Research indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Synthesize the thiazole core by condensing 4-cyanophenyl-substituted thiourea with α-haloketones (e.g., 2-bromoacetophenone) in ethanol under reflux (70–80°C, 6–8 hours).
- Step 2 : Introduce the benzamide moiety via nucleophilic acyl substitution. React the thiazole-2-amine intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 12 hours).
- Optimization : Yield improves to ~70% with strict anhydrous conditions and a 1:1.2 molar ratio of thiazole intermediate to benzoyl chloride. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and what key parameters should be monitored?
- Techniques :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 v/v) at 1 mL/min. Purity >98% is confirmed by area normalization (retention time ~8.2 min).
- NMR : ¹H NMR (400 MHz, CDCl₃) should show δ 8.2 ppm (thiazole C5-H), δ 7.8–7.6 ppm (aromatic protons), and δ 3.1 ppm (dimethylsulfamoyl -N(CH₃)₂).
- Mass Spectrometry : ESI-MS [M+H]+ at m/z 438.1 (±0.5 Da).
- Physicochemical Properties : LogP = 5.24 (octanol/water), PSA = 73.7 Ų .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions for in vitro assays?
- Protocol :
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) or cell culture media. Centrifuge (14,000 rpm, 10 min) to remove precipitates. Solubility >100 µM is acceptable for most assays.
- Stability : Incubate at 37°C in PBS (pH 7.4) for 24 hours. Analyze degradation via HPLC; <10% degradation indicates suitability for short-term assays. For long-term storage, desiccate at +4°C under argon .
Advanced Research Questions
Q. What strategies can address contradictions in reported binding affinities (e.g., Kᵢ = 13.6 nM vs. 28 nM) for mGlu1 receptor targeting?
- Resolution Workflow :
- Assay Standardization : Use rat cerebellar membranes for competitive binding assays with [³H]quisqualate (pH 7.4, 25°C, 2-hour incubation). Normalize to reference ligands (e.g., JNJ16259685).
- Functional Validation : Perform calcium mobilization assays in HEK293 cells expressing human mGlu1. EC₅₀ values should correlate with binding data.
- Mutagenesis : Test binding to mGlu1 mutants (e.g., D756A) to confirm allosteric vs. orthosteric binding modes. A 40-fold reduction in Kᵢ for D756A suggests allosteric modulation .
Q. How can this benzamide scaffold be optimized for in vivo PET imaging of mGlu1 receptors in primate brains?
- Design Modifications :
- Radiolabeling : Replace the dimethylsulfamoyl group with [¹¹C]methoxy or [¹⁸F]fluoroethoxy to enhance blood-brain barrier penetration.
- Specificity Testing : Pre-treat with 30 mg/kg JNJ16259685 (mGlu1 antagonist) to confirm >80% reduction in cerebellar uptake via PET/MRI co-registration.
- Metabolite Analysis : Use radio-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm >95% intact compound in brain homogenates .
Q. What computational approaches are effective for predicting off-target interactions of this compound, and how can structural modifications reduce toxicity?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model binding to mGlu1 (PDB: 4OR2). Focus on residues R323 and S186 for hydrogen bonding.
- Off-Target Screening : Perform similarity-based searches in ChEMBL for kinases (e.g., c-Kit) using Tanimoto coefficients >0.85.
- Toxicity Mitigation : Introduce polar groups (e.g., morpholine sulfonamide) to reduce hERG channel binding (predicted IC₅₀ >10 µM via QSAR models) .
Q. How can structural modifications enhance antitumor activity against Hec1/Nek2-driven cancers while maintaining metabolic stability?
- Modification Guide :
- Core Optimization : Replace 4-cyanophenyl with 4-(pyridin-3-yl) to improve Hec1/Nek2 inhibition (IC₅₀ <50 nM in MDA-MB-231 cells).
- Prodrug Design : Add a cleavable PEGylated group to the benzamide nitrogen for prolonged plasma half-life (>6 hours in mice).
- Metabolic Stability : Assess hepatic microsomal clearance (human/rat, 1 mg/mL). ClogP <3.5 reduces CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
